molecular formula C12H14Cl2N2O B2546310 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1823549-10-5

7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No.: B2546310
CAS No.: 1823549-10-5
M. Wt: 273.16
InChI Key: TYFMURAWDCVVST-UHFFFAOYSA-N
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Description

7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride typically involves the cycloisomerization of tryptamine-ynamides[_{{{CITATION{{{1{Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4 ...](https://pubs.rsc.org/en/content/articlelanding/2022/cc/d1cc07298f). One notable method is the Ag(I)/PPh3-catalyzed diastereoselective synthesis, which utilizes chelation-controlled cycloisomerization to produce the spiro scaffold[{{{CITATION{{{1{Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiroindole-3,4 .... The reaction conditions include the use of silver(I) iodide (AgI) and triphenylphosphine (PPh3) as catalysts, along with appropriate solvents and temperatures to achieve the desired diastereoselectivity[{{{CITATION{{{_1{Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiroindole-3,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

  • Spiro[indole-3,4'-piperidine]-2-one derivatives: These compounds share a similar spiro structure but may differ in the substituents attached to the core scaffold.

  • 7-Chloro-1H-indole derivatives: These compounds have a similar indole core but lack the spiro structure.

Uniqueness: 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is unique due to its specific combination of the spiro structure and the chloro substituent. This combination may confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

7-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMURAWDCVVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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